
1-Homodistamycin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Homodistamycin A is a derivative of distamycin, a polyamide antibiotic known for its ability to bind to the minor groove of DNA. This compound is characterized by its unique structure, which allows it to interact specifically with AT-rich sequences in the DNA, making it a valuable tool in molecular biology and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Homodistamycin A involves multiple steps, starting with the preparation of the pyrrole units. These units are then linked together through a series of condensation reactions. The final product is obtained through purification processes such as chromatography .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using Streptomyces species, which naturally produce distamycin. The compound is then extracted and purified using advanced techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1-Homodistamycin A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic conditions.
Reduction: Sodium borohydride, in an alcoholic solvent.
Substitution: Halogenating agents like chlorine or bromine, under controlled temperatures.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development in medicinal chemistry .
Scientific Research Applications
1-Homodistamycin A has a wide range of applications in scientific research:
Chemistry: Used as a DNA-binding agent to study the interactions between small molecules and DNA.
Biology: Employed in the study of gene regulation and chromatin structure.
Medicine: Investigated for its potential as an antineoplastic agent due to its ability to inhibit transcription and increase topoisomerase II activity.
Industry: Utilized in the development of fluorescent tags for double-stranded DNA
Mechanism of Action
1-Homodistamycin A exerts its effects by binding to the minor groove of DNA, specifically targeting AT-rich sequences. This binding alters the DNA structure, inhibiting the initiation of RNA synthesis and affecting chromatin architecture. The compound’s interaction with DNA leads to the compaction of chromatin, which can inhibit transcription and induce apoptosis in certain cells .
Comparison with Similar Compounds
1-Homodistamycin A is similar to other minor groove binders like netropsin and distamycin. it is unique due to its specific binding affinity for AT-rich sequences and its ability to induce chromatin compaction. Other similar compounds include:
Netropsin: Another minor groove binder with a preference for AT-rich sequences.
Distamycin: The parent compound of this compound, known for its DNA-binding properties
Conclusion
This compound is a valuable compound in the fields of chemistry, biology, medicine, and industry. Its unique DNA-binding properties and ability to alter chromatin structure make it a powerful tool for scientific research and potential therapeutic applications.
Properties
CAS No. |
85406-98-0 |
|---|---|
Molecular Formula |
C23H29N9O4 |
Molecular Weight |
495.5 g/mol |
IUPAC Name |
N-(3-amino-3-iminopropyl)-4-[[4-[(1-ethyl-4-formamidopyrrole-2-carbonyl)amino]-1-methylpyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C23H29N9O4/c1-4-32-12-14(27-13-33)7-19(32)23(36)29-16-9-18(31(3)11-16)22(35)28-15-8-17(30(2)10-15)21(34)26-6-5-20(24)25/h7-13H,4-6H2,1-3H3,(H3,24,25)(H,26,34)(H,27,33)(H,28,35)(H,29,36) |
InChI Key |
QUJQOOPOPXECLL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCC(=N)N)C)C)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



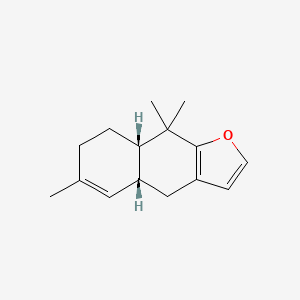


![3-chloro-9,9-dimethyl-6-phenyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B12791230.png)
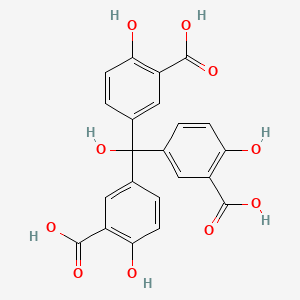
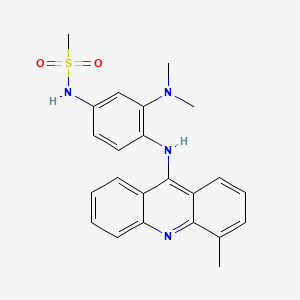


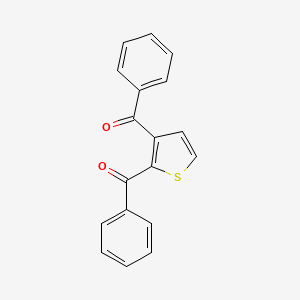
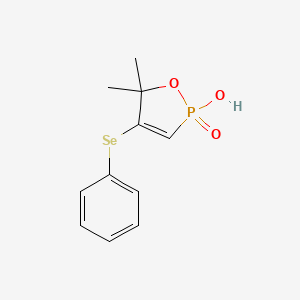
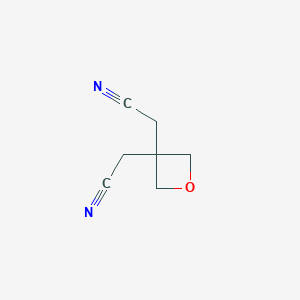
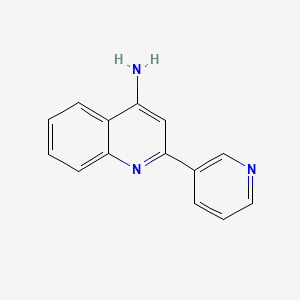
![18-(Dichloromethylidene)-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-16-one](/img/structure/B12791287.png)
